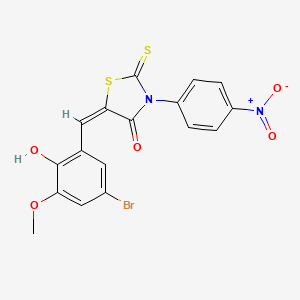![molecular formula C7H12N4O3S2 B5492203 N-{5-[(propylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5492203.png)
N-{5-[(propylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(propylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide, commonly known as PTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. PTAA is a derivative of the thiadiazole family, which is known for its diverse biological activities, including anti-inflammatory, antibacterial, and antifungal properties.
作用機序
The exact mechanism of action of PTAA is not fully understood. However, it is believed that PTAA interacts with various enzymes and proteins in the body, leading to its diverse biological activities. PTAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. Additionally, PTAA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
PTAA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. PTAA has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, PTAA has been found to exhibit antimicrobial and antifungal properties, which may be useful in the treatment of infectious diseases.
実験室実験の利点と制限
One of the main advantages of PTAA is its diverse biological activities, which make it a potential candidate for drug discovery. Additionally, PTAA is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of PTAA is its low solubility in water, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of PTAA.
将来の方向性
There are several potential future directions for research on PTAA. One area of research could focus on optimizing the synthesis method to increase the yield of PTAA. Additionally, more research is needed to fully understand the mechanism of action of PTAA, which could lead to the development of more effective drugs. Another potential area of research could focus on the use of PTAA as a biosensor, due to its ability to interact with metal ions. Finally, more research is needed to fully understand the potential applications of PTAA in the treatment of various diseases, including cancer, inflammatory diseases, and infectious diseases.
合成法
PTAA can be synthesized using a two-step process. The first step involves the reaction between propylamine and chlorosulfonic acid, which forms N-propylsulfonamide. In the second step, N-propylsulfonamide is reacted with thiosemicarbazide in the presence of acetic anhydride, which leads to the formation of PTAA. The yield of PTAA obtained from this method is around 50-60%.
科学的研究の応用
PTAA has been extensively studied for its potential applications in drug discovery. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and antimicrobial properties. PTAA has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, PTAA has been studied for its potential use as a biosensor, due to its ability to interact with metal ions.
特性
IUPAC Name |
N-[5-(propylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3S2/c1-3-4-8-16(13,14)7-11-10-6(15-7)9-5(2)12/h8H,3-4H2,1-2H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXSQAIGYJECKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=NN=C(S1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(propylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane](/img/structure/B5492122.png)
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(2,6-dimethyl-4-pyrimidinyl)benzenesulfonamide](/img/structure/B5492128.png)
![3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide](/img/structure/B5492136.png)
![4-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5492151.png)
![4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492158.png)
![4-[2-(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B5492172.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5492175.png)

![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5492193.png)
![2-methyl-4-[4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5492201.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5492202.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5492213.png)
![2-{[(3aR*,5S*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5492216.png)
![7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5492224.png)